REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][Cl:20])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:21]([C:23]1[CH:24]=[C:25]([CH:27]=[CH:28][CH:29]=1)[NH2:26])#[CH:22]>>[ClH:1].[Cl:20][CH2:19][CH2:18][O:17][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:26][C:25]3[CH:27]=[CH:28][CH:29]=[C:23]([C:21]#[CH:22])[CH:24]=3)=[N:3][CH:4]=[N:5]2)=[CH:10][C:9]=1[O:12][CH2:13][CH2:14][O:15][CH3:16] |f:2.3|
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Name
|
|
Quantity
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600 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCCl
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
Cl.ClCCOC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)OCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |